molecular formula C12H13N3O B13601111 3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine

3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13601111
M. Wt: 215.25 g/mol
InChI Key: HTANDMAUHAADNR-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a 2,3-dihydrobenzofuran moiety at the 3-position. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 231.25 g/mol .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C12H13N3O/c1-15-12(13)7-10(14-15)8-2-3-11-9(6-8)4-5-16-11/h2-3,6-7H,4-5,13H2,1H3

InChI Key

HTANDMAUHAADNR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC3=C(C=C2)OCC3)N

Origin of Product

United States

Chemical Reactions Analysis

3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of the compound.

Scientific Research Applications

3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Compound Name Substituents at Pyrazole Positions Core Modifications CAS Number Reference
3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1H-pyrazol-5-amine 1-Me, 3-(dihydrobenzofuran) None 1249756-70-4
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine 1-(3-Cl-benzyl), 3-Me Chlorobenzyl group 1006682-91-2
5-(1-Benzylpiperidin-3-yl)-1H-pyrazol-3-amine 1-(benzylpiperidin-3-yl) Piperidine ring substitution 21339-73-1
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 1-Me, 3-(t-Bu), N-(4-MeO-benzyl) Branched alkyl and aryl groups Not provided
N-(3,5-di-t-Bu-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-MeSO₂-phenyl)-1H-pyrazole-3-carboxamide 1-(4-MeSO₂-phenyl), 3-carboxamide Sulfonyl and carboxamide groups Not provided

Key Observations :

  • Chlorobenzyl (e.g., ) and sulfonylphenyl (e.g., ) groups are associated with improved binding affinity in receptor-targeted applications, but these modifications may reduce metabolic stability.
  • The piperidine ring in introduces basicity and conformational flexibility, which could influence pharmacokinetic profiles.

Key Observations :

  • Solvent-free methods (e.g., ) offer environmental and economic advantages over traditional reflux-based syntheses .
  • Carboxamide derivatives (e.g., ) require additional steps for functional group interconversion, increasing synthetic complexity.

Table 3: Functional Group Impact on Properties

Compound Key Functional Groups Potential Biological Relevance
3-(2,3-Dihydrobenzofuran-5-yl)-1-Me-1H-pyrazol-5-amine Dihydrobenzofuran, methyl Enhanced solubility; CNS activity*
1-(3-Cl-benzyl)-3-Me-1H-pyrazol-5-amine Chlorobenzyl Antimicrobial/antifungal potential
Pyrazole-3-carboxamide derivatives Sulfonyl, carboxamide Anti-inflammatory/COX-2 inhibition

Notes:

  • Dihydrobenzofuran moieties are often linked to central nervous system (CNS) activity due to their structural resemblance to neurotransmitter scaffolds .
  • Chlorobenzyl groups (e.g., ) are common in antimicrobial agents, though cytotoxicity risks may arise.
  • Sulfonyl and carboxamide groups in improve target selectivity in enzyme inhibition.

Biological Activity

The compound 3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Information

  • IUPAC Name: this compound
  • Molecular Formula: C13H13N3O
  • Molecular Weight: 229.26 g/mol

Structural Representation

The compound features a pyrazole ring connected to a benzofuran moiety, which contributes to its unique biological properties.

Research indicates that this compound interacts with various neurotransmitter systems, particularly through the inhibition of neurotransmitter uptake. It has been shown to affect the following transporters:

  • hDAT (Dopamine Transporter)
  • hNET (Norepinephrine Transporter)
  • hSERT (Serotonin Transporter)

By inhibiting these transporters, the compound may alter neurotransmitter levels in the synaptic cleft, potentially influencing mood and cognitive functions.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have shown promising results in inhibiting the growth of breast cancer cell lines .
  • Neuroprotective Effects : The modulation of neurotransmitter systems implies potential neuroprotective properties. This could be beneficial in treating neurodegenerative diseases or mood disorders.
  • Safety Profile : Compounds similar in structure have demonstrated favorable safety profiles in normal cell lines, indicating a potential therapeutic window for clinical applications .

Case Studies and Experimental Data

Several studies have explored the biological activity of pyrazole derivatives, including those related to our compound of interest:

StudyCompoundTargetIC50 (µM)Notes
Compound 5PARP-1 Inhibitor2.57Exhibited strong antiproliferative activity against MDA-MB-436 cells
Pyrazolo[1,5-a]pyrimidinesCancer Cell LinesVariesDemonstrated versatility as lipid droplet biomarkers
DYRK Kinase InhibitorsVarious KinasesNot specifiedHighlighted potential as therapeutic agents

In Vitro Studies

A study focusing on the cytotoxic effects of pyrazole derivatives revealed that certain compounds significantly inhibited cancer cell proliferation. For example, the compound related to our target exhibited an IC50 value of 2.57 µM against breast cancer cells, indicating potent anticancer properties .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of these compounds to various biological targets. Results suggest that modifications in the pyrazole ring can significantly influence binding efficiency and selectivity for targets such as PARP-1 .

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